Mersacidin Inhibits Cell Wall Biosynthesis via a Unique Lipid II Binding Site, Unlike Vancomycin
Mersacidin's bactericidal action is not antagonized by a tripeptide that blocks vancomycin activity, demonstrating a distinct binding site on the lipid II precursor [1]. Unlike vancomycin, which binds the D-Ala-D-Ala terminus, mersacidin interacts with the sugar phosphate head group of lipid II [2].
| Evidence Dimension | Binding Site Antagonism |
|---|---|
| Target Compound Data | No antagonism observed |
| Comparator Or Baseline | Vancomycin: Antagonized by diacetyl-L-Lys-D-Ala-D-Ala |
| Quantified Difference | Qualitative difference; activity not reversed by competitor |
| Conditions | In vitro peptidoglycan synthesis assay using the tripeptide diacetyl-L-Lys-D-Ala-D-Ala [1] |
Why This Matters
This distinct binding site suggests mersacidin may retain activity against vancomycin-resistant strains where the D-Ala-D-Ala target is modified, a critical consideration for research on drug-resistant infections.
- [1] Brötz H, Bierbaum G, Reynolds PE, Sahl HG. The lantibiotic mersacidin inhibits peptidoglycan synthesis by targeting lipid II. Antimicrob Agents Chemother. 1998 Jan;42(1):154-60. PMID: 9449278; PMCID: PMC105472. View Source
- [2] Bierbaum G, et al. The lantibiotic mersacidin is a strong inducer of the cell wall stress response of Staphylococcus aureus. BMC Microbiol. 2008 Oct 23;8:186. PMID: 18947397; PMCID: PMC2592248. View Source
